molecular formula C14H12BrNO2 B14523473 Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate CAS No. 62484-49-5

Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate

Cat. No.: B14523473
CAS No.: 62484-49-5
M. Wt: 306.15 g/mol
InChI Key: QRVYOEUHHUNRTR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound features a quinoline ring system attached to a bromo-substituted propenoate ester, making it an interesting target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline derivative, which can be synthesized through various methods such as the Skraup synthesis or Friedländer synthesis.

    Bromination: The quinoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the desired position.

    Esterification: The brominated quinoline derivative is then subjected to esterification with ethyl acrylate in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-amino-3-(quinolin-4-yl)prop-2-enoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of quinoline-based carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).

Major Products

    Substitution: Ethyl 2-amino-3-(quinolin-4-yl)prop-2-enoate and other substituted derivatives.

    Reduction: Ethyl 2-amino-3-(quinolin-4-yl)prop-2-enoate.

    Oxidation: Quinoline-based carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the quinoline moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Material Science: Quinoline derivatives are explored for their use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects.

Comparison with Similar Compounds

Ethyl 2-bromo-3-(quinolin-4-yl)prop-2-enoate can be compared with other similar compounds:

    Ethyl 2-bromo-3-(4-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a quinoline ring.

    Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate: Contains a chromenyl group instead of a quinoline ring.

    Quinoline Derivatives: Other quinoline-based compounds with different substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline ring with a bromo-substituted propenoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62484-49-5

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

ethyl 2-bromo-3-quinolin-4-ylprop-2-enoate

InChI

InChI=1S/C14H12BrNO2/c1-2-18-14(17)12(15)9-10-7-8-16-13-6-4-3-5-11(10)13/h3-9H,2H2,1H3

InChI Key

QRVYOEUHHUNRTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=NC2=CC=CC=C12)Br

Origin of Product

United States

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